N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide
Description
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring, a quinoline moiety, and a dichlorophenyl group
Properties
Molecular Formula |
C28H20Cl2N2O4 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C28H20Cl2N2O4/c1-34-26-14-21-24(15-27(26)35-2)31-11-10-25(21)36-18-7-8-19-16(12-18)4-3-5-20(19)28(33)32-23-9-6-17(29)13-22(23)30/h3-15H,1-2H3,(H,32,33) |
InChI Key |
ZKKCJZSOXOTFGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Formation of the Naphthamide: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction.
Coupling of the Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.
Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-1-naphthamide: Lacks the quinoline moiety.
6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide: Lacks the dichlorophenyl group.
N-(2,4-dichlorophenyl)-6-(4-hydroxyquinolin-4-yloxy)-1-naphthamide: Contains a hydroxy group instead of methoxy groups.
Uniqueness
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide is unique due to the presence of both the dichlorophenyl group and the dimethoxyquinoline moiety, which may confer distinct chemical and biological properties.
Biological Activity
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide, also known by its CAS number 861874-32-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H20Cl2N2O4
- Molecular Weight : 519.38 g/mol
- CAS Number : 861874-32-0
The compound features a complex structure that includes a naphthamide moiety linked to a dichlorophenyl group and a dimethoxyquinoline derivative. This unique arrangement is thought to contribute to its biological activity.
Research suggests that compounds similar to this compound may act through various biological pathways:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit platelet-derived growth factor receptor autophosphorylation, which is crucial in cell proliferation and survival pathways .
- Modulation of σ Receptors : Studies indicate that related compounds can selectively bind to sigma receptors, influencing pain pathways and potentially offering analgesic effects .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds in the same class as this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The antitumor effects are often linked to the inhibition of key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Compounds with structural similarities have also exhibited anti-inflammatory properties:
- In Vivo Studies : Animal models have shown reduced inflammation markers upon treatment with these compounds, suggesting their potential use in inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism was attributed to the downregulation of key oncogenes.
- Case Study 2 : Research on anti-inflammatory properties revealed that treatment with similar quinoline derivatives led to decreased levels of pro-inflammatory cytokines in a murine model of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
